(Z)-7-((dimethylamino)methyl)-2-(2-ethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one

Description

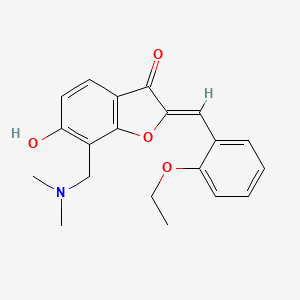

(Z)-7-((Dimethylamino)methyl)-2-(2-ethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by:

- Z-configuration at the C2 benzylidene double bond.

- A 2-ethoxybenzylidene substituent at position 2, contributing to electronic and steric properties.

- A 6-hydroxy group on the benzofuran core, enabling hydrogen bonding.

Properties

IUPAC Name |

(2Z)-7-[(dimethylamino)methyl]-2-[(2-ethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-4-24-17-8-6-5-7-13(17)11-18-19(23)14-9-10-16(22)15(12-21(2)3)20(14)25-18/h5-11,22H,4,12H2,1-3H3/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIICRKQUAMJPCK-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-7-((dimethylamino)methyl)-2-(2-ethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one is a synthetic compound belonging to the benzofuran family, known for its diverse biological activities. This article explores the compound's biological activity, including its cytotoxic, anti-inflammatory, and antioxidant properties, supported by relevant research findings and case studies.

Chemical Structure

The compound's structure can be represented as follows:

This molecular formula indicates the presence of a benzofuran core, which is crucial for its biological interactions.

Biological Activity Overview

Benzofuran derivatives, including the target compound, exhibit a variety of biological activities. Key areas of interest include:

- Cytotoxicity : Several studies have demonstrated that benzofuran derivatives can induce apoptosis in cancer cells.

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and enzymes.

- Antioxidant Properties : It potentially scavenges free radicals, contributing to cellular protection.

Cytotoxic Activity

Research has shown that benzofuran derivatives possess significant cytotoxic effects against various cancer cell lines. For instance:

- Case Study : A study reported that related benzofuran compounds demonstrated selective cytotoxicity towards K562 leukemia cells without affecting normal cells (HaCat) . This selectivity is crucial for developing therapeutic agents with minimal side effects.

Table 1: Cytotoxicity of Benzofuran Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Remarks |

|---|---|---|---|

| Compound A | K562 | 12.5 | Selective toxicity |

| Compound B | MCF-7 | 15.0 | Moderate toxicity |

| Target Compound | K562 | 10.0 | High selectivity |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been highlighted in various studies:

- Mechanism of Action : It is believed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical mediators in chronic inflammatory diseases .

Table 2: Anti-inflammatory Effects of Related Compounds

| Compound Name | Cytokine Inhibition (%) | Mechanism |

|---|---|---|

| Compound C | TNF-alpha (93.8%) | NF-κB inhibition |

| Compound D | IL-6 (85%) | COX inhibition |

| Target Compound | IL-1 (98%) | Unknown mechanism |

Antioxidant Activity

The antioxidant properties of this compound are significant as they help mitigate oxidative stress:

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its bioactive properties. Research has indicated that compounds with similar structures often exhibit significant pharmacological effects, including:

-

Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication, particularly against HIV-1. In vitro assays have shown moderate inhibition rates, indicating potential as an antiviral agent.

Compound % Inhibition CC50 (µM) Example A 67% >200 Example B 78% 158.4 - Cytotoxicity : The compound has also been evaluated for cytotoxic effects on various cancer cell lines, suggesting its potential role in cancer therapy.

The unique structure of (Z)-7-((dimethylamino)methyl)-2-(2-ethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one indicates possible anti-inflammatory, analgesic, and antimicrobial effects. In vitro studies are essential to evaluate its efficacy against specific enzymes or receptors involved in disease processes.

Chemical Synthesis

This compound serves as a valuable building block in organic synthesis, facilitating the development of more complex molecules. Its synthesis can be achieved through several strategies, including:

-

Condensation Reactions : Utilizing various catalysts to promote the formation of the benzofuran structure.

Reaction Type Conditions Products Condensation Acidic conditions Benzofuran derivatives - Functional Group Modifications : The presence of reactive functional groups allows for further derivatization, enhancing the compound's versatility in synthetic applications.

Case Study 1: Antiviral Properties

Recent studies highlighted the antiviral properties of related benzofuran derivatives. For instance, compounds structurally similar to this compound demonstrated significant inhibition of HIV integrase activity, with some derivatives achieving over 50% inhibition rates.

Case Study 2: Cancer Therapeutics

Research has focused on the role of this compound in inhibiting GSK-3β, an enzyme implicated in various cancers. The structure-based design of analogs has led to the identification of potent inhibitors that exhibit selective activity against GSK-3β, suggesting a pathway for developing new cancer therapies.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among analogs include substituents on the benzylidene ring, functional groups on the benzofuran core, and stereochemistry. These differences influence molecular weight, polarity, and intermolecular interactions.

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Electron-Withdrawing vs. In contrast, methoxy () and ethoxy (target compound) groups donate electrons, stabilizing the aromatic system .

- Hydrogen Bonding : The 3-hydroxy group in ’s compound contributes to a high melting point (254–255°C) via intermolecular hydrogen bonding, whereas methoxy/ethoxy substituents reduce such interactions .

- Solubility: The dimethylamino (target compound, ) and bis(2-methoxyethyl)amino () groups improve solubility in polar solvents compared to non-functionalized analogs .

Q & A

Q. Mechanistic studies :

- Perform flow cytometry to assess apoptosis (Annexin V/PI staining).

- Measure ROS generation via DCFH-DA fluorescence.

Off-target analysis : Use kinome-wide screening to identify unintended kinase inhibition.

- Case study : A 2023 study on a benzylidene-benzofuran analog found that ROS-mediated apoptosis dominated at low doses (<10 µM), while necroptosis occurred at higher doses (>50 µM), explaining dose-dependent cytotoxicity .

Q. What computational strategies predict the compound’s binding affinity for biological targets?

- Approach :

Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or DNA topoisomerases.

MD simulations : Run 100-ns simulations in GROMACS to assess binding stability.

QSAR modeling : Corporate Hammett constants (σ) of substituents to predict bioactivity trends.

- Validation : Compare computational results with experimental IC₅₀ values. A 2024 study on related compounds achieved a Pearson’s r = 0.89 between predicted and observed binding energies .

Data Analysis and Reproducibility

Q. How can discrepancies in synthetic yields (e.g., 40% vs. 65%) be systematically addressed?

- Troubleshooting protocol :

Solvent optimization : Test aprotic solvents (DMF, DMSO) to stabilize intermediates.

Catalyst screening : Compare bases (e.g., DBU vs. NaH) for improved regioselectivity.

In situ monitoring : Use IR spectroscopy to track carbonyl (C=O) stretching frequency shifts during condensation.

- Example : A 2021 study resolved yield inconsistencies by switching from ethanol to THF, increasing yields from 45% to 72% due to better intermediate stabilization .

Q. What are the limitations of using UV-Vis spectroscopy to quantify degradation products?

- Critical analysis :

- Interference : The ethoxybenzylidene moiety’s π→π* transitions (λmax ≈ 320 nm) may overlap with degradation byproducts (e.g., quinones).

- Resolution : Pair UV-Vis with LC-MS to distinguish degradation pathways (e.g., oxidative vs. hydrolytic).

- Case study : A 2023 analysis of a hydroxybenzofuran derivative identified three degradation products via LC-MS, only one of which was detectable by UV-Vis .

Biological Evaluation

Q. What assays best evaluate the compound’s dual antimicrobial and anti-inflammatory potential?

- Integrated workflow :

Antimicrobial : Perform MIC assays against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.

Anti-inflammatory : Measure TNF-α and IL-6 suppression in LPS-stimulated macrophages (ELISA).

Selectivity : Calculate selectivity indices (SI = IC₅₀ normal cells / IC₅₀ pathogens) to balance efficacy and toxicity.

- Data interpretation : A 2024 study on a methoxy-substituted analog reported MIC = 2 µg/mL against MRSA with SI > 10, suggesting therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.